tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond . Industrial production methods may employ flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Scientific Research Applications
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. The cyano group and the pyrrolidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of a cyano group, which affects its reactivity and applications.
tert-Butyl (2S,4S)-4-methylpyrrolidine-1-carboxylate: Lacks the cyano group, making it less versatile in certain chemical reactions.
tert-Butyl (2S,4S)-2-cyano-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of the cyano group and the tert-butyl ester, providing a balance of reactivity and stability that is valuable in various applications.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
DEHSQBYOKMMNLC-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.